3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
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Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19N7OS and its molecular weight is 381.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
A cornerstone of research on this compound is its innovative synthesis and structural analysis. Abdelhamid et al. (2016) and Jilloju et al. (2021) detailed the green, one-pot, solvent-free synthesis methods that lead to the formation of pyrazolo[1,5-a]pyrimidines and triazolo[3,4-b][1,3,4]thiadiazine derivatives, showcasing their potential as antimicrobial and anticoronavirus agents, respectively. These studies highlight the compound's capability to serve as a precursor for synthesizing various heterocyclic compounds with significant bioactivity (Abdelhamid et al., 2016; Jilloju et al., 2021).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives synthesized from this compound. For instance, the synthesis of novel pyrazoline and pyrazole derivatives has demonstrated competitive antimicrobial activities against common pathogens, indicating the compound's relevance in developing new antimicrobials (Hassan, 2013).
Anticancer Potential
Research by Pavurala and Vedula (2015) on the multicomponent synthesis of pyrazolyl triazolo thiadiazinyl chromen-2-ones, derivatives of the main compound, underlines their importance in anticancer studies. These synthesized compounds have been characterized for their potential as anticancer agents, demonstrating the broader applicability of this compound in therapeutic contexts (Pavurala & Vedula, 2015).
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-12-10-13(2)24(22-12)8-7-18(26)19-11-17-21-20-16-6-5-14(23-25(16)17)15-4-3-9-27-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJFHNVXQOFBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide |
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